molecular formula C9H20N2O2 B1265371 tert-Butyl N-(4-aminobutyl)carbamate CAS No. 68076-36-8

tert-Butyl N-(4-aminobutyl)carbamate

Cat. No. B1265371
CAS No.: 68076-36-8
M. Wt: 188.27 g/mol
InChI Key: ZFQWJXFJJZUVPI-UHFFFAOYSA-N
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Patent
US07736635B2

Procedure details

To a solution of N-BOC-1,4-diaminobutane (8.324 g, 0.044 mol) in dry toluene (50 ml) was added maleic anhydride (4.336 g, 0.044 mol) and the solution heated at reflux under Dean-Stark conditions for two days. The solvent was removed and the residue purified by silica column chromatography eluting with 25-40% ethyl acetate in hexane to give the title compound, 1.461 g, 12%, as a white solid.
Quantity
8.324 g
Type
reactant
Reaction Step One
Quantity
4.336 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[C:14]1(=O)[O:19][C:17](=[O:18])[CH:16]=[CH:15]1>C1(C)C=CC=CC=1>[C:4]([O:3][C:1](=[O:2])[NH:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]1[C:17](=[O:18])[CH:16]=[CH:15][C:14]1=[O:19])([CH3:5])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
8.324 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCCCN
Name
Quantity
4.336 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under Dean-Stark conditions for two days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue purified by silica column chromatography
WASH
Type
WASH
Details
eluting with 25-40% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCCN1C(C=CC1=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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